molecular formula C8H8BrNO2 B2683234 4-Amino-2-bromo-5-methylbenzoic acid CAS No. 2091138-62-2

4-Amino-2-bromo-5-methylbenzoic acid

Cat. No.: B2683234
CAS No.: 2091138-62-2
M. Wt: 230.061
InChI Key: KFRDQKNTSSTHBR-UHFFFAOYSA-N
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Description

4-Amino-2-bromo-5-methylbenzoic acid is an organic compound with the molecular formula C8H8BrNO2 It is a derivative of benzoic acid, characterized by the presence of an amino group at the 4-position, a bromine atom at the 2-position, and a methyl group at the 5-position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-bromo-5-methylbenzoic acid typically involves multi-step organic reactions. One common method is the bromination of 5-methylbenzoic acid, followed by nitration and subsequent reduction to introduce the amino group. The general steps are as follows:

    Bromination: 5-Methylbenzoic acid is treated with bromine in the presence of a catalyst such as iron (III) bromide to introduce the bromine atom at the 2-position.

    Nitration: The brominated product is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group at the 4-position.

    Reduction: The nitro group is reduced to an amino group using a reducing agent such as tin (II) chloride in hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-bromo-5-methylbenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an amine.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products

    Substitution Products: Depending on the nucleophile used, various substituted benzoic acids can be formed.

    Oxidation Products: Nitro derivatives of the compound.

    Reduction Products: Amino derivatives with different degrees of reduction.

Scientific Research Applications

4-Amino-2-bromo-5-methylbenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly as a building block for pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Amino-2-bromo-5-methylbenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The presence of the amino and bromine groups can enhance its binding affinity and specificity for certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-methylbenzoic acid: Lacks the amino group, making it less versatile in certain chemical reactions.

    2-Amino-5-bromobenzoic acid: Similar structure but different substitution pattern, leading to different chemical properties and reactivity.

    4-Amino-2-methylbenzoic acid:

Uniqueness

4-Amino-2-bromo-5-methylbenzoic acid is unique due to the combination of the amino, bromine, and methyl groups on the benzene ring. This unique substitution pattern provides distinct chemical properties, making it valuable for specific synthetic and research applications.

Properties

IUPAC Name

4-amino-2-bromo-5-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c1-4-2-5(8(11)12)6(9)3-7(4)10/h2-3H,10H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFRDQKNTSSTHBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1N)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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